(2,4-Dimethylcyclohexyl)methyl piperidin-1-ylacetate
Overview
Description
(2,4-Dimethylcyclohexyl)methyl piperidin-1-ylacetate is an organic compound that features a cyclohexane ring substituted with two methyl groups at the 2 and 4 positions, a piperidine ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylcyclohexyl)methyl piperidin-1-ylacetate typically involves the following steps:
Formation of the Cyclohexane Derivative: The starting material, 2,4-dimethylcyclohexanol, is prepared through the hydrogenation of 2,4-dimethylphenol.
Esterification: The 2,4-dimethylcyclohexanol is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,4-dimethylcyclohexyl acetate.
Piperidine Introduction: The final step involves the reaction of 2,4-dimethylcyclohexyl acetate with piperidine in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylcyclohexyl)methyl piperidin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 2,4-Dimethylcyclohexanone or 2,4-dimethylcyclohexanoic acid.
Reduction: 2,4-Dimethylcyclohexylmethanol.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
(2,4-Dimethylcyclohexyl)methyl piperidin-1-ylacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound can be used in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2,4-Dimethylcyclohexyl)methyl piperidin-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The acetate ester can undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through binding to its target sites.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylcyclohexyl)methyl piperidine-1-carboxylate: Similar structure but with a carboxylate group instead of an acetate.
(2,4-Dimethylcyclohexyl)methyl piperidin-1-ylpropionate: Similar structure but with a propionate ester instead of an acetate.
Uniqueness
(2,4-Dimethylcyclohexyl)methyl piperidin-1-ylacetate is unique due to its specific ester linkage, which can influence its reactivity and interaction with biological targets. The presence of the 2,4-dimethylcyclohexyl group also imparts distinct steric and electronic properties, differentiating it from other piperidine derivatives.
Properties
IUPAC Name |
(2,4-dimethylcyclohexyl)methyl 2-piperidin-1-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-13-6-7-15(14(2)10-13)12-19-16(18)11-17-8-4-3-5-9-17/h13-15H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJUKBIGDILGBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)COC(=O)CN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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